molecular formula C20H11BrO5 B2578916 (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622361-06-2

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2578916
CAS No.: 622361-06-2
M. Wt: 411.207
InChI Key: GZJWGRJXUBUBGW-ZDLGFXPLSA-N
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Description

(Z)-2-(4-Bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-bromobenzylidene group at the C2 position and a furan-2-carboxylate ester at the C6 position. Aurones, a subclass of flavonoids, are recognized for their structural rigidity and biological relevance, particularly in oncology. This compound’s design leverages the aurone pharmacophore’s ability to bind the colchicine site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Properties

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)10-18-19(22)15-8-7-14(11-17(15)26-18)25-20(23)16-2-1-9-24-16/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJWGRJXUBUBGW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the intermediate compound with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aurone derivatives exhibit significant structural diversity, with modifications to the benzylidene group and C6 substituents driving variations in biological activity. Below is a comparative analysis of key analogs:

Structural Features and Substituent Effects

Compound Name Benzylidene Substituent C6 Substituent Key Structural Features
Target Compound 4-Bromophenyl Furan-2-carboxylate Bromine enhances lipophilicity; furan ester improves stability
(Z)-2-(3,4,5-Trimethoxybenzylidene) analog () 3,4,5-Trimethoxyphenyl Furan-2-carboxylate Methoxy groups increase electron density, potentially reducing tubulin binding
(Z)-2-(2,4-Dimethoxybenzylidene) analog () 2,4-Dimethoxyphenyl Furan-2-carboxylate Methoxy groups may hinder steric interactions at the colchicine site
(Z)-2-((4-Chlorophenyl)methylene) analog () 4-Chlorophenyl Furan-2-carboxylate Chlorine offers moderate lipophilicity compared to bromine
(Z)-2-((4-Nitrophenyl)methylene) analog () 4-Nitrophenyl Furan-2-carboxylate Nitro group introduces strong electron-withdrawing effects
(Z)-2-((Pyridin-4-yl)methylene) analog (5b, ) Pyridin-4-yl 2,6-Dichlorobenzyloxy Heterocyclic substituent enhances solubility but reduces potency

Mechanistic Differentiation

  • Selectivity for Cancer Cell Lines: The target compound’s bromine substituent may confer selectivity for solid tumors (e.g., prostate PC-3 xenografts) over hematological malignancies, whereas analogs like 5a () show broad efficacy in both .

Biological Activity

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran moiety and a furan carboxylate group. Its molecular formula is C16H13BrO4C_{16}H_{13}BrO_4 with a molecular weight of approximately 351.18 g/mol. The bromine substituent on the benzylidene enhances its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
(Z)-2-(4-bromobenzylidene)-3-oxo...25
Curcumin30
Quercetin20

Anticancer Potential

Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Cytotoxicity
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is beneficial in managing chronic inflammatory conditions.

Table 2: Inhibition of Cytokines

CytokineConcentration (µM)Inhibition (%)Reference
TNF-alpha1070
IL-61065

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them effectively.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.

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